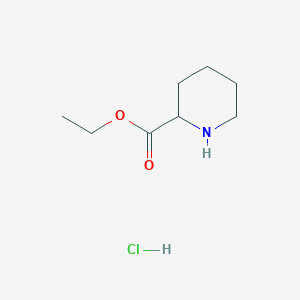

Ethyl Piperidine-2-carboxylate hydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with specific attention to stereochemical designations when applicable. The compound exists in multiple stereoisomeric forms, each requiring distinct nomenclature to ensure accurate identification and differentiation.

For the (S)-enantiomer, the complete International Union of Pure and Applied Chemistry name is ethyl (S)-piperidine-2-carboxylate hydrochloride, while the (R)-enantiomer is designated as ethyl (R)-piperidine-2-carboxylate hydrochloride. The racemic mixture maintains the simpler designation of this compound without stereochemical specification. Alternative nomenclature systems recognize this compound through various synonymous names, including 2-piperidinecarboxylic acid ethyl ester hydrochloride, pipecolic acid ethyl ester hydrochloride, and ethyl pipecolate hydrochloride.

The systematic identification relies on multiple registration systems and database entries. The Chemical Abstracts Service registration numbers vary according to stereochemical configuration: 123495-48-7 for the (S)-enantiomer, 183786-20-1 for the (R)-enantiomer, and 77034-33-4 for forms without specified stereochemistry. The molecular descriptor language numbers provide additional identification parameters, with MFCD09264372 assigned to the (S)-form and MFCD17926385 to the (R)-form.

Simplified molecular-input line-entry system representations offer standardized structural descriptions for computational applications. The (S)-enantiomer utilizes the notation CCOC(=O)[C@@H]1CCCCN1.Cl, while the general form without stereochemical specification employs CCOC(=O)C1CCCCN1.Cl. These systematic identifiers ensure unambiguous compound recognition across various chemical databases and research applications.

Molecular Formula and Stereochemical Considerations

The molecular composition of this compound encompasses eight carbon atoms, sixteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one chlorine atom, yielding the molecular formula C8H16ClNO2. This formula applies consistently across all stereoisomeric forms, with the molecular weight calculated as 193.67 grams per mole for the hydrochloride salt.

Stereochemical considerations play a crucial role in defining the three-dimensional structure and properties of this compound. The piperidine ring contains a chiral center at the carbon-2 position, where the carboxylate group is attached, resulting in two possible enantiomeric configurations. The (S)-configuration represents one enantiomer with specific spatial arrangement, while the (R)-configuration represents its mirror image. These stereoisomers exhibit identical molecular formulas but differ in their three-dimensional structures and potentially in their biological activities and physical properties.

The free base form of the compound, without the hydrochloride component, maintains the molecular formula C8H15NO2 with a corresponding molecular weight of 157.21 grams per mole. This distinction becomes important when considering the relationship between the salt and free base forms, as the addition of hydrochloric acid increases both the molecular weight and alters the physicochemical properties significantly.

Conformational analysis reveals that the piperidine ring adopts a chair conformation as the most stable arrangement, with the carboxylate ethyl ester group occupying either axial or equatorial positions depending on the specific stereochemical configuration. The preferred conformation influences the compound's reactivity, intermolecular interactions, and overall stability in various chemical environments.

Crystallographic Data and Conformational Analysis

Crystallographic investigations of this compound provide essential insights into the solid-state structure and molecular packing arrangements. The compound exhibits specific melting point ranges that vary according to purity levels and stereochemical configuration, with reported values between 150°C to 213°C depending on the specific form and measurement conditions.

Physical property measurements reveal important structural characteristics that influence handling and application considerations. The free base form demonstrates a boiling point of approximately 217°C at standard atmospheric pressure, with a density of 1.006 grams per milliliter at 25°C. The refractive index measurements indicate a value of 1.456, providing additional confirmation of structural identity and purity assessment capabilities.

Conformational analysis through computational and experimental methods reveals the preferred molecular geometries and intramolecular interactions. The piperidine ring maintains a chair conformation with minimal ring strain, while the ethyl carboxylate group adopts extended conformations to minimize steric interactions. The presence of the hydrochloride salt influences the overall molecular conformation through ionic interactions and hydrogen bonding patterns.

Crystallographic packing studies demonstrate that the hydrochloride salt forms exhibit enhanced intermolecular interactions compared to the free base form. These interactions include hydrogen bonding between the protonated nitrogen atom and chloride ions, as well as additional hydrogen bonding networks involving the carboxylate oxygen atoms. Such interactions contribute to the improved stability and altered physical properties observed in the salt forms.

The molecular geometry exhibits specific bond lengths and angles characteristic of piperidine derivatives. The carbon-nitrogen bond lengths within the ring structure measure approximately 1.47 angstroms, while the carbonyl carbon-oxygen bond lengths in the ester group measure approximately 1.22 angstroms for the double bond and 1.34 angstroms for the single bond to the ethyl group.

Comparative Analysis of Salt versus Free Base Forms

The transformation from free base to hydrochloride salt form introduces significant changes in physicochemical properties that directly impact the compound's utility and applications. The molecular weight increases from 157.21 grams per mole for the free base to 193.67 grams per mole for the hydrochloride salt, representing a 23% increase due to the addition of hydrochloric acid.

Solubility characteristics demonstrate marked improvements in the hydrochloride salt compared to the free base form. The salt exhibits enhanced water solubility due to the ionic character introduced by the protonated nitrogen and chloride ion pairing. This improvement facilitates handling in aqueous systems and enables applications requiring water-compatible formulations, while the free base maintains better solubility in organic solvents such as ethanol and methanol.

Stability considerations reveal that the hydrochloride salt form provides superior storage stability compared to the free base. The salt formation reduces volatility and prevents decomposition that might occur with the free base under ambient conditions. Storage recommendations typically specify room temperature conditions for the hydrochloride salt, while the free base may require refrigerated storage and inert atmosphere protection.

Chemical reactivity patterns differ between the two forms, with the free base demonstrating higher nucleophilicity at the nitrogen center, making it more suitable for certain synthetic transformations. Conversely, the protonated nitrogen in the hydrochloride salt reduces nucleophilicity but provides alternative reaction pathways through salt metathesis or deprotonation strategies.

The following table summarizes the key comparative properties between the salt and free base forms:

| Property | Free Base Form | Hydrochloride Salt Form |

|---|---|---|

| Molecular Formula | C8H15NO2 | C8H16ClNO2 |

| Molecular Weight | 157.21 g/mol | 193.67 g/mol |

| Physical State | Liquid | Solid powder |

| Water Solubility | Limited | Enhanced |

| Storage Requirements | Refrigerated, inert atmosphere | Room temperature |

| Melting Point | Not applicable | 150-213°C |

| Chemical Reactivity | Higher nucleophilicity | Reduced nucleophilicity |

Handling characteristics also differ substantially between the forms. The hydrochloride salt appears as a white to almost white powder that can be easily weighed and transferred using standard laboratory techniques. The free base exists as a colorless to almost colorless liquid at room temperature, requiring different handling procedures and measurement techniques. These physical differences influence the selection of appropriate form for specific applications and synthetic procedures.

Analytical considerations demonstrate that the hydrochloride salt provides advantages for quantitative analysis and purity determination. The solid crystalline nature enables accurate weighing and reduces losses during transfer operations compared to the liquid free base form. Additionally, the salt form exhibits improved compatibility with various analytical techniques, including high-performance liquid chromatography and spectroscopic methods, due to its enhanced stability and defined physical properties.

Properties

IUPAC Name |

ethyl piperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAWPIXNSIYQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498201 | |

| Record name | Ethyl piperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77034-33-4 | |

| Record name | Ethyl piperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pipecolinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Hydrogenation of 4-Picoline-2-carboxylic Acid Ethyl Ester Oxynitride

One of the most documented methods involves the catalytic hydrogenation of 4-picoline-2-carboxylic acid ethyl ester oxynitride to obtain the corresponding ethyl piperidine-2-carboxylate hydrochloride salt.

Step 1: Oxidation of 4-picoline-2-carboxylic acid ethyl ester

- 4-picoline-2-carboxylic acid ethyl ester is oxidized using phospho-molybdic acid as a catalyst and hydrogen peroxide as the oxidant.

- The reaction is conducted at 70–80 °C for 4–8 hours.

- After reaction completion, the mixture is neutralized to alkaline pH (~9) and extracted with dichloromethane.

- The organic phase is dried and recrystallized from petrol ether/ethyl acetate to yield the oxynitride intermediate with yields around 92%.

Step 2: Catalytic Hydrogenation and Reduction

- The oxynitride intermediate is dissolved in methanol.

- Anhydrous formic acid amine and 10% palladium on charcoal catalyst are added.

- The mixture is reacted at 30–50 °C under normal atmospheric pressure for 4–20 hours.

- After completion, the catalyst is filtered off, and the product is extracted with ethyl acetate.

- Acidification with concentrated hydrochloric acid (pH ~1) precipitates the this compound as a white solid.

- Final recrystallization from ethanol/ethyl acetate yields the pure hydrochloride salt with yields of approximately 78–79%.

Reaction Conditions Summary:

| Parameter | Range/Value |

|---|---|

| Oxidation temperature | 70–80 °C |

| Oxidation time | 4–8 hours |

| Hydrogenation temperature | 30–50 °C |

| Hydrogenation time | 4–20 hours |

| Catalyst | 10% Pd on charcoal |

| Solvent | Methanol |

| pH during isolation | ~1 (acidic) |

| Yield of final product | 78–79% |

This method is notable for its relatively mild conditions, high yield, and the use of readily available catalysts and reagents.

Direct Hydrogenation of 4-Picoline Derivatives Under Elevated Pressure

Another approach involves direct hydrogenation of picolinic acid derivatives under elevated hydrogen pressure using platinum or palladium catalysts.

- Starting with 4-picolinic acid derivatives dissolved in ethanol with hydrochloric acid.

- Catalysts such as carbon-supported platinum (3% Pt/C) are used.

- Hydrogenation is carried out at 10 atmospheres hydrogen pressure and temperatures of 90–100 °C for about 2 hours.

- Post hydrogenation, methylation catalysts (e.g., 5% Pd/C) and paraformaldehyde can be added for further functionalization.

- The reaction mixture is cooled, catalysts filtered off, and the product isolated by azeotropic distillation and crystallization.

This method is effective for producing N-methylated piperidine hydrochlorides but can be adapted for this compound by adjusting substrates.

Hydrogenation of 4-Ethylpyridine to 4-Ethylpiperidine Hydrochloride

A synthetic approach documented in academic research involves:

- Starting from 4-ethylpyridine.

- Catalytic hydrogenation using PtO2 catalyst in the presence of hydrochloric acid.

- Conducted at atmospheric hydrogen pressure and room temperature.

- This method yields the piperidinium salt as a hydrochloride with near quantitative yields.

- The process avoids foul-smelling free base liquids by directly producing the hydrochloride salt.

This approach is advantageous for its simplicity, mild conditions, and high yield, making it suitable for synthesizing substituted piperidine hydrochlorides including ethyl derivatives.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Catalytic hydrogenation of oxynitride | 4-picoline-2-carboxylic acid ethyl ester oxynitride | Phospho-molybdic acid, Pd/C, formic acid amine | 30–50 °C, atmospheric pressure, 4–20 h | ~78–79 | Mild conditions, high purity |

| Direct hydrogenation under pressure | 4-picolinic acid derivatives | Pt/C, Pd/C, paraformaldehyde | 90–100 °C, 10 atm H2, 2–6 h | Not specified | Suitable for N-methyl derivatives |

| Hydrogenation of 4-ethylpyridine | 4-ethylpyridine | PtO2, HCl | Room temp, atmospheric pressure | Near quantitative | Simple, avoids free base odor |

| Hydroxyethylation and chlorination | Piperidine + ethylene chlorohydrin | Thionyl chloride, toluene | 70–85 °C | Not specified | Indirect, potentially adaptable |

Research Findings and Considerations

- The catalytic hydrogenation of the oxynitride intermediate is well-documented with detailed reaction parameters and yields, making it a preferred method for industrial synthesis due to its reproducibility and scalability.

- Elevated pressure hydrogenations provide rapid conversion but require specialized equipment and careful control of reaction parameters.

- Atmospheric pressure hydrogenation at room temperature is a milder alternative for substituted piperidines, with excellent yields and operational simplicity.

- Indirect methods involving chlorination offer alternative routes but may require additional steps to convert intermediates into the target this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl Piperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form piperidine derivatives with different substituents.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

Ethyl piperidine-2-carboxylate hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and cyclizations, making it a versatile building block in organic synthesis .

Agrochemicals Production

The compound is also utilized in the production of agrochemicals. Its derivatives can serve as effective pesticides or herbicides, contributing to agricultural productivity while ensuring environmental safety.

Biological Applications

Biological Pathways and Enzyme Interactions

In biological research, this compound is employed to study enzyme mechanisms and biological pathways. It can act as a ligand in receptor binding studies, helping elucidate the interactions between small molecules and biological targets .

Therapeutic Potential

This compound has been investigated for its potential therapeutic applications. Notably, it has been explored as a precursor for developing drugs targeting central nervous system disorders, including neurodegenerative diseases like Alzheimer's. Studies indicate that modifications to its structure can enhance its ability to cross the blood-brain barrier and inhibit cholinesterases effectively .

Cancer Therapy

Research involving piperidine derivatives has shown that structural modifications can significantly improve anticancer activity. In vitro studies have demonstrated that certain derivatives of this compound induce apoptosis and inhibit proliferation in various cancer cell lines. These findings suggest that this compound could be a valuable candidate for further development in cancer therapeutics .

Alzheimer's Disease

In studies focusing on Alzheimer's disease, compounds similar to this compound have been evaluated for their ability to penetrate the blood-brain barrier and inhibit cholinesterases. These studies suggest that specific structural changes can enhance brain exposure and therapeutic efficacy in preclinical models.

Research Findings Summary

| Application Area | Key Findings |

|---|---|

| Chemistry | Serves as an intermediate for organic synthesis and agrochemical production |

| Biology | Used in enzyme interaction studies and receptor binding investigations |

| Medicine | Explored for drug development targeting CNS disorders |

| Cancer Therapy | Modifications lead to improved anticancer activity in vitro |

| Alzheimer's Disease | Enhancements in brain exposure noted with structural modifications |

Mechanism of Action

The mechanism of action of Ethyl Piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target.

Comparison with Similar Compounds

The following table summarizes structural and functional differences between ethyl piperidine-2-carboxylate hydrochloride and analogous piperidine derivatives:

Key Differences and Research Findings

Ester Group Variations

- Methyl vs. Ethyl Esters : Mthis compound (CAS 32559-18-5) exhibits higher solubility in aqueous media and greater blood-brain barrier (BBB) permeability compared to the ethyl analog due to its smaller ester group . This makes it preferable for CNS-targeting drug candidates.

- Butyl Esters : Butyl 6-methyl-2-piperidinecarboxylate hydrochloride’s extended alkyl chain increases lipophilicity, enhancing membrane permeability but reducing solubility .

Substituent Effects

- Hydroxyl Groups: The hydroxyl substitution in methyl 3-hydroxypiperidine-2-carboxylate hydrochloride introduces hydrogen-bonding capacity, which enhances interactions with enzymatic targets (e.g., monoamine oxidases) compared to non-hydroxylated analogs .

Positional Isomerism

- Ethyl 2-(piperidin-3-yl)acetate hydrochloride (CAS 726139-60-2) shares a 0.95 structural similarity index with the target compound but differs in substituent placement. This minor change significantly impacts binding affinity to serotonin transporters, as shown in competitive assays .

Biological Activity

Ethyl piperidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is a chiral compound characterized by a piperidine ring and an ethyl ester functional group at the 2-position. Its molecular formula is , with a molecular weight of approximately 193.67 g/mol. The presence of the hydrochloride salt enhances its solubility, making it suitable for various applications in organic synthesis and pharmaceuticals.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.

Antiviral Activity

The compound has also been studied for its antiviral properties, particularly against neurotropic alphaviruses such as Western equine encephalitis virus (WEEV). In laboratory settings, it has demonstrated the ability to inhibit viral replication, providing a basis for further exploration as an antiviral agent .

Neuropharmacological Effects

This compound is being investigated for its role in neurological disorders . It serves as a building block for synthesizing drugs targeting conditions like anxiety and depression. The compound's interaction with neurotransmitter systems, particularly through modulation of receptor activity, highlights its potential therapeutic applications in neurology .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It can act as an inhibitor or activator of certain enzymes involved in metabolic pathways. For instance, studies suggest that it may modulate neurotransmitter release or inhibit metabolic enzymes critical for cellular function.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique attributes of this compound:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| (R)-Ethyl piperidine-3-carboxylate hydrochloride | Antimicrobial | Different stereochemistry affects activity |

| Ethyl isonipecotate | Neuropharmacological | Varying receptor interactions |

| 3-Methyl piperidine carboxylate hydrochloride | Antiviral | Distinct mechanism of action |

This table illustrates how variations in structure can lead to differences in pharmacological profiles and therapeutic potential.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various experimental models:

- Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected mice, indicating its potential as a new antibiotic agent.

- Antiviral Studies : In vitro assays showed that the compound could inhibit WEEV replication by up to 70% at specific concentrations, suggesting a promising avenue for antiviral drug development .

- Neuropharmacology : Research involving animal models indicated that the compound could alleviate symptoms of anxiety when administered at therapeutic doses, supporting its use in neuropharmacological applications .

Q & A

Q. What are the standard synthetic routes for Ethyl Piperidine-2-carboxylate hydrochloride?

The synthesis typically involves esterification of piperidine-2-carboxylic acid derivatives under reflux conditions. For example, esterification with ethanol in the presence of hydrochloric acid yields the hydrochloride salt. Reaction optimization may include controlling temperature (e.g., reflux at 40–80°C) and stoichiometric ratios of reagents to maximize purity (>99%) and yield (~65%) . Post-synthesis, the product is characterized via NMR and mass spectrometry (MS) to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR spectroscopy : To confirm the piperidine ring substitution pattern and ester group placement .

- Mass spectrometry (MS) : For molecular weight verification (e.g., 313.82 g/mol for analogs) and fragmentation pattern analysis .

- Elemental analysis : To validate purity and chloride content in the hydrochloride salt .

Q. What are the common pharmacological applications of piperidine-2-carboxylate derivatives?

Piperidine derivatives are studied for interactions with neurotransmitter systems (e.g., dopamine, serotonin receptors) due to their structural resemblance to bioactive alkaloids. This compound analogs have shown potential in neuroprotection, analgesia, and anti-inflammatory research .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound?

Methodological considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance esterification efficiency .

- Catalyst use : Acid catalysts (e.g., H2SO4) accelerate ester formation, but excess acid must be neutralized to avoid byproducts .

- Purification : Recrystallization from ethanol or acetone removes unreacted precursors, achieving >99% purity .

Q. How can isotopic labeling (e.g., 13C, 15N) be applied to track metabolic pathways of this compound?

Isotopic labels at specific positions (e.g., 13C in the ester group) enable tracing via LC-MS or NMR. For example, 14C-labeled analogs can elucidate metabolic stability in vivo, while 15N labels in the piperidine ring help study receptor binding kinetics .

Q. What strategies resolve contradictory spectral data (e.g., overlapping NMR peaks) in structural elucidation?

Advanced techniques include:

Q. How does structural modification (e.g., substitution on the piperidine ring) alter biological activity?

Substituents like methoxybenzyl groups (as in analogs) enhance lipophilicity and CNS penetration, while bulky groups may reduce receptor affinity. Systematic SAR studies using in vitro assays (e.g., receptor binding) and molecular docking can identify pharmacophores .

Safety and Stability Considerations

Q. What precautions are critical for handling this compound?

- Hazard mitigation : Use PPE (gloves, goggles) due to irritant properties (H315, H319) .

- Storage : Store in airtight containers under inert gas (e.g., N2) at room temperature to prevent hygroscopic degradation .

- Disposal : Follow EPA guidelines for hydrochloride salts, including neutralization before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.